molecular formula C17H24O5 B15199095 Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate

Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate

Cat. No.: B15199095
M. Wt: 308.4 g/mol
InChI Key: QFGTWMIKZFLUGF-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate is a propanedioate ester derivative featuring a 4-ethoxyphenyl ethyl substituent at the central carbon of the malonate core. The 4-ethoxyphenyl group confers aromatic and electron-donating characteristics, influencing reactivity and physical properties.

Properties

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate

InChI

InChI=1S/C17H24O5/c1-4-20-14-10-7-13(8-11-14)9-12-15(16(18)21-5-2)17(19)22-6-3/h7-8,10-11,15H,4-6,9,12H2,1-3H3

InChI Key

QFGTWMIKZFLUGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-ethoxyphenylethylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 4-ethoxyphenylethylmalonate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl 4-ethoxyphenylethylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in substitution reactions, forming enolate ions that can attack electrophilic centers. This property makes it valuable in the synthesis of complex organic molecules .

Comparison with Similar Compounds

1,3-Diethyl 2-[[(4-Ethoxyphenyl)amino]methylene]propanedioate (CAS 103976-28-9)

  • Structural Differences: The central carbon bears a [(4-ethoxyphenyl)amino]methylene group instead of a 4-ethoxyphenylethyl chain.
  • Molecular Formula: C₁₆H₂₁NO₅ vs. C₁₆H₂₂O₅ (estimated for the target compound).
  • Functional Impact: The amino-methylene group may increase polarity and hydrogen-bonding capacity compared to the ethyl-linked 4-ethoxyphenyl group in the target compound .

Diethyl 2-(Acetylamino)-2-[2-(4-Octylphenyl)ethyl]propanedioate (CAS 162358-08-9)

  • Structural Differences: Features a 4-octylphenyl ethyl chain (long alkyl substituent) and an acetylamino (-NHCOCH₃) group.
  • Physical Properties : Reported as an off-white powder (), contrasting with the likely liquid state of the target compound due to shorter alkyl chains.
  • Applications : Such hydrophobic derivatives are often used in polymer plasticizers or drug delivery systems, whereas the target compound’s ethoxy group may favor pharmaceutical intermediates .

1,3-Diethyl 2-[[(3-Nitrophenyl)amino]methylene]propanedioate (CAS 40107-10-6)

  • Structural Differences: Substitutes the 4-ethoxyphenyl group with a 3-nitrophenylamino moiety. The nitro group is electron-withdrawing, reducing electron density at the aromatic ring and altering reactivity in electrophilic substitutions.
  • Electronic Effects : The nitro group enhances oxidative stability but may reduce solubility in polar solvents compared to the ethoxy group’s electron-donating nature .

1,3-Diethyl 2-[2-(2-Methoxyethoxy)ethyl]propanedioate (CAS 667871-49-0)

  • Structural Differences: Replaces the 4-ethoxyphenylethyl chain with a 2-(2-methoxyethoxy)ethyl group.
  • Physical State : Reported as a liquid (), similar to the hypothesized state of the target compound.
  • Applications : Ether-containing malonates are often utilized as solvents or intermediates in agrochemicals, whereas aromatic variants like the target compound may prioritize use in dyes or pharmaceuticals .

Research Implications and Trends

  • Reactivity: The 4-ethoxyphenyl group in the target compound favors electrophilic aromatic substitution, while nitro or amino-methylene analogs (CAS 40107-10-6, 103976-28-9) may undergo redox or addition reactions, respectively.
  • Applications : Hydrophobic derivatives (e.g., CAS 162358-08-9) are suited for lipid-based systems, whereas polar variants (CAS 667871-49-0) may serve in aqueous formulations.

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